Cancer/testis antigen 1 (89-100), often referred to in the context of cancer immunotherapy, is a peptide derived from the cancer/testis antigen NY-ESO-1. This antigen is primarily expressed in testicular germ cells and various malignant tumors, making it a significant target for cancer immunotherapy due to its limited expression in normal tissues and its potential to elicit strong immune responses. The specific sequence of Cancer/testis antigen 1 (89-100) corresponds to amino acids 89 to 100 of the NY-ESO-1 protein, which has been identified as a promising candidate for vaccine development and other therapeutic strategies aimed at enhancing the immune response against tumors.
Cancer/testis antigens, including Cancer/testis antigen 1 (89-100), are classified as tumor-associated antigens that are typically expressed in germ cells of the testis but not in other somatic tissues. This unique expression pattern makes them ideal candidates for targeted cancer therapies. The NY-ESO-1 gene, from which this peptide is derived, is located on the X chromosome and encodes a protein that plays a role in the immune response to tumors. Cancer/testis antigen 1 (89-100) has been shown to be immunogenic, meaning it can provoke an immune response when presented by major histocompatibility complex molecules on the surface of antigen-presenting cells.
The synthesis of Cancer/testis antigen 1 (89-100) can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over peptide length and composition. The process typically involves:
Technical details such as reaction conditions (temperature, time), solvents used, and purification methods (e.g., high-performance liquid chromatography) are critical for obtaining high-purity peptides suitable for immunological studies.
The molecular structure of Cancer/testis antigen 1 (89-100) can be analyzed using various techniques:
Data regarding its structure indicate that it may adopt specific conformations that enhance its recognition by T cells, facilitating effective immune responses against tumors expressing NY-ESO-1.
Cancer/testis antigen 1 (89-100) participates in several chemical reactions relevant to its function:
Technical details regarding these reactions include kinetics of binding affinity studies and downstream signaling pathways activated upon T cell engagement.
The mechanism of action for Cancer/testis antigen 1 (89-100) involves several steps:
Data from clinical trials indicate that immunotherapies targeting Cancer/testis antigens like NY-ESO-1 can lead to significant anti-tumor responses in patients with various cancers.
The physical and chemical properties of Cancer/testis antigen 1 (89-100) include:
Relevant data from studies highlight how modifications in formulation can enhance stability and bioavailability when used in therapeutic contexts.
Cancer/testis antigen 1 (89-100) has several scientific applications:
Cancer/Testis Antigen 1B (CTAG1B), universally recognized as NY-ESO-1, represents a paradigm of tumor-specific antigens that bridge reproductive biology and oncogenesis. Identified through its aberrant re-expression across diverse malignancies yet restricted to immune-privileged germline tissues in normal adults, NY-ESO-1 has emerged as a focal point for both diagnostic biomarker development and immunotherapeutic targeting. Its unique expression profile—silenced in somatic tissues but reactivated epigenetically in cancers—positions it as an ideal candidate for exploring the molecular intersections between gametogenesis and tumorigenesis. This section delineates its discovery, evolutionary conservation, and mechanistic contributions to cancer pathogenesis.
Identification and Initial Characterization:NY-ESO-1 was discovered in 1997 by Chen et al. using serological analysis of recombinant cDNA libraries (SEREX) from esophageal squamous cell carcinoma. Sera from this patient detected an antigen encoded by a gene localized to chromosome Xq28, later designated CTAG1B [1] [10]. Unlike classical oncoproteins, NY-ESO-1 exhibited no expression in normal somatic tissues except testicular germ cells (spermatogonia and primary spermatocytes) and fetal gonads [1] [6]. This restricted expression pattern classified it within the Cancer/Testis Antigen (CTA) family—a group of proteins defined by their testis-limited physiological expression and ectopic activation in cancers.
Immunogenicity and CTA Classification:NY-ESO-1 is distinguished as the most immunogenic CTA, capable of eliciting spontaneous humoral and cellular immune responses in cancer patients. Early studies confirmed CD8+ T-cell responses against HLA-A2-restricted epitopes (e.g., peptide157–165) and antibody production in metastatic melanoma, breast cancer, and ovarian carcinoma patients [8] [10]. Its immunogenicity surpasses other CTAs like MAGE-A and SSX, attributed to its strong affinity for Toll-like receptor 4 (TLR4) on dendritic cells, which potentiates adaptive immunity [8]. Structurally, NY-ESO-1 is an 18-kDa protein with a glycine-rich N-terminus and a hydrophobic C-terminal Pcc-1 domain, features conserved across homologs [1] [10].
Tumor-Specific Expression Landscape:NY-ESO-1 expression is heterogeneous across malignancies, with highest prevalence in mesenchymal tumors:
Table 1: NY-ESO-1 Expression Frequencies in Human Tumors
Tumor Type | Expression Frequency | Clinical Correlation | |
---|---|---|---|
Myxoid Liposarcoma | 88–100% | Diagnostic marker; immunotherapy target | |
Synovial Sarcoma | 49–80% | Associated with HLA-A*02 status | |
Neuroblastoma | 82% | Not established | |
Ovarian Carcinoma | 43% | Advanced stage disease | |
Thyroid Medullary Carcinoma | 3.6% | Linked to tumor recurrence | [9] |
Genomic Architecture and Phylogeny:The CTAG1B gene resides within the Xq28 region, a densely packed locus harboring multiple CT-X genes (e.g., MAGE, SSX, LAGE-1). This region spans ~8 kb with three exons and shares near-identical sequence homology with its paralog CTAG1A [2] [10]. Evolutionary analyses reveal that NY-ESO-1 homologs trace back to yeast (Saccharomyces cerevisiae) and insects (Drosophila), where the ortholog Pcc1p functions as a transcription factor within the conserved KEOPS complex (Kinase, Endopeptidase, and Other Proteins of Small size) [5] [8]. The KEOPS complex regulates telomere maintenance, transcriptional control, and genomic stability—processes co-opted in cancer.
Conservation of Function:Pcc1p in yeast directly binds chromatin remodeling factors and modulates cell cycle progression. NY-ESO-1 mirrors this role in mammalian germ cells, where it associates with MAGE-C1 to form a germline-specific E3 ubiquitin ligase complex. This interaction stabilizes proteins involved in mitotic regulation, such as RANBP2 (a nuclear transport regulator) and TLE1 (a transcriptional corepressor) [5] [8]. Knockdown studies in yeast demonstrate that Pcc1p deficiency induces cell cycle arrest and apoptosis, underscoring its role in cellular proliferation—a pathway reactivated in NY-ESO-1-positive tumors [5].
Epigenetic Regulation Across Species:CTA expression is universally silenced by DNA methylation in somatic tissues. Demethylating agents (e.g., 5-aza-2′-deoxycytidine) induce NY-ESO-1 re-expression in tumor cells but not normal epithelia [1] [10]. This epigenetic plasticity is conserved in vertebrates and linked to the hypomethylated state of gametogenic tissues. Histone modifications, particularly H3K27 acetylation, further potentiate expression in glioma stem cells and liposarcomas [1] [5].
Table 2: Evolutionary and Epigenetic Features of NY-ESO-1
Feature | Yeast/Drosophila | Mammalian System | Functional Implication |
---|---|---|---|
Ortholog | Pcc1p (KEOPS complex) | NY-ESO-1 (CTAG1B) | Transcriptional regulation |
Genomic Locus | N/A | Xq28 (CT-X cluster) | Co-regulation with other CTAs |
Epigenetic Control | Not applicable | DNA demethylation; H3K27ac | Tumor-specific re-expression |
Key Interactors | Kae1, Bud32 | MAGE-C1, RANBP2, TLE1 | Ubiquitination; cell cycle |
Cell Cycle and Apoptosis Regulation:NY-ESO-1’s role in oncogenesis stems from its physiological function in germ cell proliferation. In spermatogonia, it facilitates the G1/S transition via interactions with MAGE-C1, which recruits E3 ubiquitin ligases to degrade cell cycle inhibitors (e.g., p21) [1] [8]. In cancers, this pathway is subverted:
Stemness and Epithelial-Mesenchymal Transition (EMT):NY-ESO-1 expression associates with undifferentiated, aggressive tumors. In esophageal squamous cell carcinoma (ESCC), it physically interacts with TWIST1, an EMT master regulator, to promote metastatic dissemination [7]. Similarly, in mesenchymal stem cells (MSCs), nuclear NY-ESO-1 supports self-renewal; its downregulation triggers differentiation into adipocytes or osteocytes [1]. This mirrors findings in myxoid liposarcoma, where 88% of tumors exhibit strong cytoplasmic NY-ESO-1, suggesting a role in maintaining a dedifferentiated state [4].
Immunobiological Implications:Though not a direct oncogene, NY-ESO-1 creates a permissive microenvironment for tumor progression. Its binding to calreticulin (CALR) on dendritic cells links innate and adaptive immunity, potentially shaping immunoediting [10]. Paradoxically, tumors expressing NY-ESO-1 show inferior responses to conventional therapies:
Table 3: Clinico-Biological Correlations of NY-ESO-1 in Cancer
Biological Process | Molecular Mechanism | Clinical Impact |
---|---|---|
Cell Cycle Dysregulation | MAGE-C1 interaction → Cyclin E upregulation | Increased proliferation; chemo-resistance |
Stemness Maintenance | Nuclear localization → SOX2/OCT4 activation | Tumor initiation; recurrence |
EMT Promotion | TWIST1 binding → Cadherin switching | Metastasis in ESCC |
Immune Modulation | CALR binding → Dendritic cell activation | Spontaneous antibodies; T-cell responses |
Concluding Remarks
NY-ESO-1 exemplifies how germline-specific proteins, when aberrantly expressed in cancers, drive oncogenesis through conserved pathways of cell cycle control, stemness, and immune evasion. Its phylogenetic roots in the KEOPS complex and epigenetic reactivation position it as both a biomarker and a target. Current research focuses on exploiting its immunogenicity in adoptive T-cell therapies and vaccines—an approach underscored by 45 active clinical trials targeting NY-ESO-1+ sarcomas and carcinomas [3]. Future studies must resolve its context-dependent interactions (e.g., with MAGE proteins) to harness its full therapeutic potential.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8